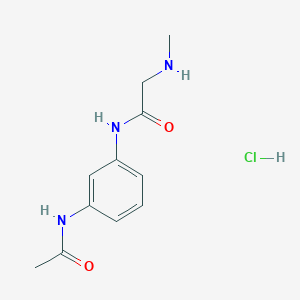![molecular formula C16H27N3 B1438072 {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine CAS No. 1094772-84-5](/img/structure/B1438072.png)
{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine
Übersicht
Beschreibung
{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, also known as 3-MBDPA, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as diazepines and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis
- Scandium, yttrium, and lanthanum complexes involving 1,4-diazepan derivatives have been synthesized and characterized. These complexes exhibit catalytic activities for the Z-selective linear dimerization of phenylacetylenes, highlighting the utility of 1,4-diazepan derivatives in catalysis and organic synthesis (Ge, Meetsma, & Hessen, 2009).
Antiproliferative Effects on Cancer Cells
- Conformationally rigid analogs of aminopyrazole amide scaffolds, incorporating 1,4-diazepine derivatives, have shown competitive antiproliferative activities against melanoma and hematopoietic cell lines, suggesting their potential as antiproliferative agents in cancer treatment (Kim et al., 2011).
Drug Discovery and Pharmacological Applications
- Protozoan parasite growth inhibitors based on 1,4-diazepan derivatives have been discovered, showing potent inhibitory activities against pathogens causing human African trypanosomiasis (HAT), Chagas disease, cutaneous leishmaniasis, and malaria. This illustrates the versatility of 1,4-diazepan derivatives in developing new therapeutics for tropical diseases (Devine et al., 2015).
Novel Synthesis Methods
- Innovative methods have been developed for the synthesis of 1,4-diazepine derivatives, showcasing their applications in creating complex molecular structures for research and therapeutic purposes. For example, a one-pot reaction for synthesizing benzo[e][1,4]diazepin-3-ones via dual C-O bond cleavage demonstrates the chemical versatility of 1,4-diazepine derivatives (Geng et al., 2019).
Cholinesterase and Monoamine Oxidase Dual Inhibition
- Certain 1,4-diazepan derivatives have been identified as dual inhibitors of cholinesterase and monoamine oxidase, presenting a promising approach for treating neurological disorders. This highlights the potential of 1,4-diazepan derivatives in neuropharmacology and as candidates for novel therapeutic agents (Bautista-Aguilera et al., 2014).
Eigenschaften
IUPAC Name |
3-[4-[(3-methylphenyl)methyl]-1,4-diazepan-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-15-5-2-6-16(13-15)14-19-10-4-9-18(11-12-19)8-3-7-17/h2,5-6,13H,3-4,7-12,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROSKQRSATUSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)
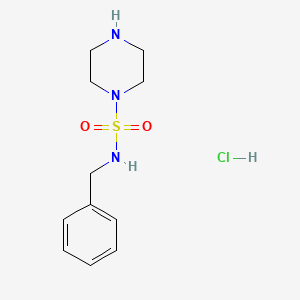
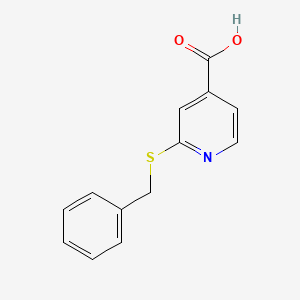
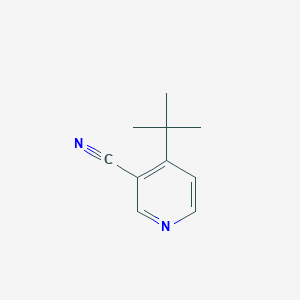
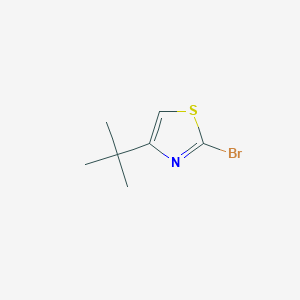
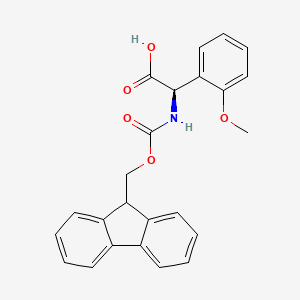
amine hydrochloride](/img/structure/B1437997.png)
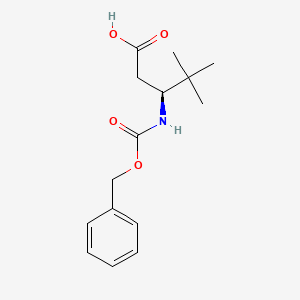
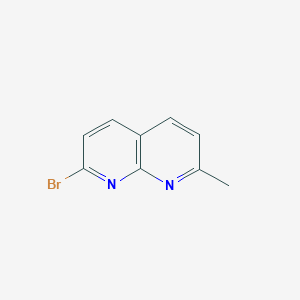
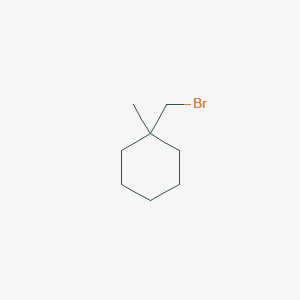
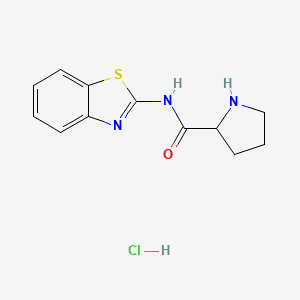
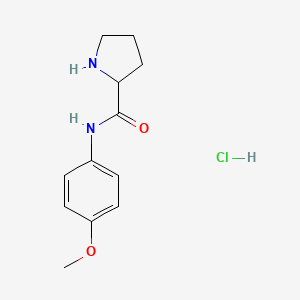
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)
